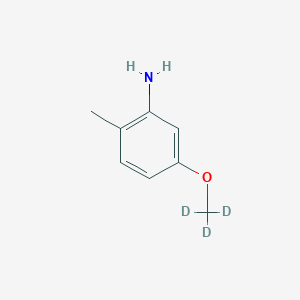
5-(Methoxy-d3)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxy-d3)-2-methylaniline: is a deuterated analog of 2-methylaniline, where the methoxy group is substituted with deuterium atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxy-d3)-2-methylaniline typically involves the introduction of deuterium atoms into the methoxy group of 2-methylaniline. One common method is the reaction of 2-methylaniline with deuterated methanol (CD3OD) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and cost-effective production. The reaction is typically carried out in specialized reactors designed to handle deuterated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Methoxy-d3)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry: 5-(Methoxy-d3)-2-methylaniline is used as a labeled compound in various chemical studies, including reaction mechanisms and kinetic studies. Its isotopic labeling helps in tracing the pathways of chemical reactions.
Biology: In biological research, this compound is used in metabolic studies to understand the behavior of methylaniline derivatives in biological systems. The deuterium labeling provides insights into metabolic pathways and enzyme interactions.
Medicine: The compound is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of methylaniline derivatives. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including materials science and environmental studies.
Mécanisme D'action
The mechanism of action of 5-(Methoxy-d3)-2-methylaniline involves its interaction with specific molecular targets and pathways. The deuterium atoms in the methoxy group influence the compound’s behavior in chemical and biological systems. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways, providing valuable insights into the compound’s effects.
Comparaison Avec Des Composés Similaires
2-Methylaniline: The non-deuterated analog of 5-(Methoxy-d3)-2-methylaniline.
5-Methoxy-2-methylaniline: A similar compound without deuterium labeling.
2-Methoxy-5-methylaniline: An isomer with different substitution patterns.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic substitution enhances the compound’s stability and allows for precise tracing in various studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
2-methyl-5-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3/i2D3 |
Clé InChI |
RPJXLEZOFUNGNZ-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C)N |
SMILES canonique |
CC1=C(C=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)
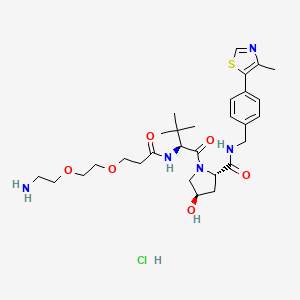
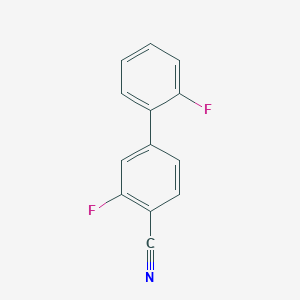
![N-(5-cyclopropyl-2-ethylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B14765674.png)


![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)
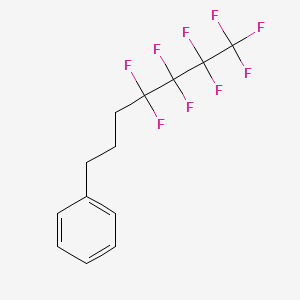
![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)
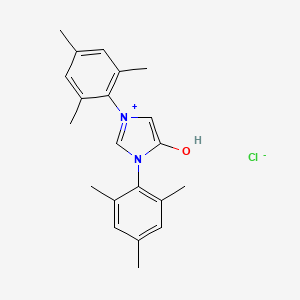
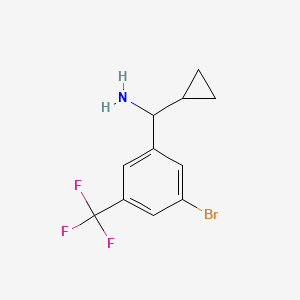
![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)
